molecular formula C98H156N34O32S2 B1591219 Atrial natriuretic factor (5-27) CAS No. 89139-54-8

Atrial natriuretic factor (5-27)

Cat. No.: B1591219
CAS No.: 89139-54-8
M. Wt: 2386.6 g/mol
InChI Key: MAGGONBKRAPXMU-KJZYAOAHSA-N
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Description

Atrial natriuretic factor (5-27) is a peptide hormone derived from the larger atrial natriuretic peptide. It is secreted by the cardiac atria and plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is part of the natriuretic peptide family, which includes brain natriuretic peptide and C-type natriuretic peptide. The primary function of atrial natriuretic factor (5-27) is to reduce blood volume and pressure by promoting sodium excretion and diuresis .

Mechanism of Action

Target of Action

Atrial natriuretic factor (5-27) and Atriopeptin II rat primarily target the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of Atrial natriuretic factor (5-27) and Atriopeptin II rat . The receptor produces the intracellular second messenger cGMP .

Mode of Action

Atrial natriuretic factor (5-27) and Atriopeptin II rat interact with their targets, the GC-A/NPRA receptors, to produce cGMP . This interaction results in a series of physiological responses, including natriuresis, diuresis, vasorelaxation, antihypertrophic, antiproliferative, and antiinflammatory effects . These effects are largely directed toward the reduction of blood pressure and cardiovascular diseases .

Biochemical Pathways

The interaction of Atrial natriuretic factor (5-27) and Atriopeptin II rat with their targets affects several biochemical pathways. The production of cGMP, an intracellular second messenger, is a key part of these pathways . The increase in cGMP levels leads to a series of downstream effects, including the relaxation of vascular smooth muscle , which contributes to the reduction of blood pressure .

Result of Action

The molecular and cellular effects of the action of Atrial natriuretic factor (5-27) and Atriopeptin II rat include the reduction of blood pressure and cardiovascular diseases . These compounds elicit natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects .

Biochemical Analysis

Biochemical Properties

Atrial natriuretic factor (5-27) interacts with various enzymes, proteins, and other biomolecules. The principal receptor involved in the regulatory actions of Atrial natriuretic factor (5-27) is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cGMP . This interaction plays a pivotal role in the control of cardiovascular, endocrine, renal, and vascular homeostasis .

Cellular Effects

Atrial natriuretic factor (5-27) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it elicits natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure and cardiovascular diseases .

Molecular Mechanism

The mechanism of action of Atrial natriuretic factor (5-27) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The downstream signaling pathway of Atrial natriuretic factor (5-27) acts through the guanylyl cyclase receptor and the second messenger cGMP .

Temporal Effects in Laboratory Settings

The effects of Atrial natriuretic factor (5-27) change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of Atrial natriuretic factor (5-27) vary with different dosages in animal models . Studies have shown that it can have threshold effects and potentially toxic or adverse effects at high doses.

Metabolic Pathways

Atrial natriuretic factor (5-27) is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Atrial natriuretic factor (5-27) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of Atrial natriuretic factor (5-27) and its effects on activity or function are crucial aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (5-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of amino acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Industrial Production Methods: Industrial production of atrial natriuretic factor (5-27) may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, to produce the peptide in large quantities .

Chemical Reactions Analysis

Types of Reactions: Atrial natriuretic factor (5-27) can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed:

Scientific Research Applications

Atrial natriuretic factor (5-27) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cardiovascular physiology and its effects on blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for conditions like heart failure and hypertension. It is also used as a biomarker for diagnosing heart-related conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Comparison with Similar Compounds

Atrial natriuretic factor (5-27) is part of the natriuretic peptide family, which includes:

    Brain Natriuretic Peptide (BNP): Similar in function but primarily produced in the ventricles. It has a longer half-life and is used as a diagnostic marker for heart failure.

    C-type Natriuretic Peptide (CNP): Primarily produced in the vascular endothelium and has a more localized effect on blood vessels.

Uniqueness of Atrial Natriuretic Factor (5-27):

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGONBKRAPXMU-KJZYAOAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H156N34O32S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237544
Record name Atrial natriuretic factor (5-27)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-54-8
Record name Atrial natriuretic factor (5-27)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor (5-27)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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